5,7-difluoro-2H-chromene-3-sulfonyl chloride
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Overview
Description
5,7-Difluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClF2O3S and a molecular weight of 266.65 g/mol . This compound is characterized by the presence of two fluorine atoms, a chromene ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 5,7-difluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
5,7-difluoro-2H-chromene+ClSO3H→5,7-difluoro-2H-chromene-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, pyridine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
5,7-Difluoro-2H-chromene-3-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 5,7-difluoro-2H-chromene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-2H-chromene-3-sulfonic acid
- 5,7-Difluoro-2H-chromene-3-sulfonamide
- 5,7-Difluoro-2H-chromene-3-sulfonate ester
Uniqueness
5,7-Difluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various research applications .
Properties
CAS No. |
1235441-64-1 |
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Molecular Formula |
C9H5ClF2O3S |
Molecular Weight |
266.65 g/mol |
IUPAC Name |
5,7-difluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF2O3S/c10-16(13,14)6-3-7-8(12)1-5(11)2-9(7)15-4-6/h1-3H,4H2 |
InChI Key |
OBKVEIGPOUOMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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